molecular formula C14H16N2O B2871045 (E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime CAS No. 1245572-00-2

(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Cat. No.: B2871045
CAS No.: 1245572-00-2
M. Wt: 228.295
InChI Key: LWWGCUIRSIHUDM-DTQAZKPQSA-N
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Description

(E)-6-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a carbazole-derived oxime with a tetracyclic framework. The compound features an ethyl substituent at the 6-position of the carbazole core and an oxime group (=N–OH) at the 1-keto position. Its structural uniqueness lies in the planar carbazole system fused with a partially saturated cyclohexene ring, which adopts an envelope conformation . The (E)-configuration of the oxime group is critical for its reactivity and intermolecular interactions, such as hydrogen bonding .

Properties

IUPAC Name

(NE)-N-(6-ethyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16-17)14(10)15-12/h6-8,15,17H,2-5H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWGCUIRSIHUDM-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2CCCC3=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)NC\3=C2CCC/C3=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime typically involves the reaction of the corresponding ketone with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by acids or bases. Commonly used catalysts include aniline or phenylenediamine derivatives . The reaction conditions are generally mild, and the reaction proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Structural Features

The carbazole core exhibits non-planarity due to puckering of the cyclohexene ring (envelope conformation) and substituent effects:

  • 6-Ethyl vs.
  • Oxime Group : The (E)-oxime configuration facilitates hydrogen bonding (N–H⋯O/N–H⋯S), as observed in crystal structures of 6-bromo and 6-chloro derivatives .
  • Substituent Position : Halogen substituents (e.g., Cl, Br) at the 6-position increase electrophilicity, influencing reactivity in cross-coupling reactions .

Table 2: Structural Parameters of Selected Derivatives

Compound Dihedral Angle (Benzene-Pyrrole) Puckering Amplitude (q2, Å) Key Interactions
6-Methyl-carbazol-1-one 1.69° 0.126 C–H⋯π, N–H⋯O
6-Bromo-thiophene derivative 0.71° 0.050 N–H⋯O, C–H⋯S
6-Chloro-carbazol-1-one oxime N/A N/A N–H⋯O (oxime)

Anti-Prion Activity

Carbazolone derivatives with hydrophobic substituents (e.g., methyl, ethyl) exhibit anti-prion activity. The 6-methyl analogue demonstrated efficacy in inhibiting prion protein aggregation, attributed to the hydrophobicity of the N-linked substituent . While direct data for the 6-ethyl variant is unavailable, its increased hydrophobicity may enhance binding to prion protein domains .

Antimicrobial and Antifungal Activity

1,3,4-Oxadiazole-containing carbazoles (e.g., 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)acetate) show broad-spectrum antimicrobial activity. Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) exhibit higher potency against E. coli and C. albicans .

Anticancer Potential

Tetrahydrocarbazole derivatives, such as 6-cyclohexyl-O-(4-nitrobenzoyl)oxime, demonstrate cytotoxic activity against cancer cell lines. The oxime group’s ability to chelate metal ions may contribute to DNA intercalation or topoisomerase inhibition .

Biological Activity

(E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is a compound belonging to the carbazole family, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15NO
  • Molar Mass : 213.27 g/mol
  • CAS Number : 132906-51-5

Carbazole derivatives, including this compound, are known to exhibit various biological activities primarily through their interaction with biological targets such as enzymes and receptors. The oxime functional group may enhance the compound's ability to form hydrogen bonds with target sites, thereby influencing its bioactivity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of carbazole derivatives. For instance, carbazole compounds have shown effectiveness against Hepatitis C Virus (HCV) with low cytotoxicity levels. The presence of specific substituents significantly influences their antiviral efficacy. In a notable study, a related carbazole derivative exhibited an EC50 of 0.031 µM against HCV genotype 1b and a high selectivity index (SI > 1612) .

Antitumor Activity

Carbazole derivatives have also been investigated for their antitumor properties. A study demonstrated that certain carbazole alkaloids showed potent inhibitory effects on Epstein-Barr virus early antigen activation in Raji cells with inhibition rates ranging from 75.7% to 97.3% at specific molar ratios . These findings suggest that this compound may possess similar antitumor effects.

Neuroprotective Effects

Some carbazole derivatives have been evaluated for neuroprotective activities. Research indicates that these compounds can modulate neuroinflammatory responses and may be beneficial in neurodegenerative diseases . The neuroprotective mechanisms often involve the inhibition of oxidative stress and the modulation of apoptotic pathways.

Study on Antiviral Properties

In a comprehensive review of carbazole derivatives as antiviral agents, it was reported that specific structural modifications significantly enhanced their activity against various viruses . For example:

  • Compound : 6-bromo derivative
  • Activity : IC50 = 0.15 µM against HPV
  • CC50 : 18.8 µM

This highlights how substituents on the carbazole core can drastically affect biological activity.

Study on Antitumor Activity

A case study involving glybomine A, a carbazole alkaloid isolated from plants, demonstrated significant antitumor activity in vitro against EBV-EA activation in Raji cells . The study reported dose-dependent inhibition with minimal cytotoxicity.

Summary of Biological Activities

Activity TypeDescriptionKey Findings
AntiviralEffective against HCV and HPVEC50 = 0.031 µM for HCV; IC50 = 0.15 µM for HPV
AntitumorInhibitory effects on EBV-EA activationInhibition rates: 75.7% - 97.3%
NeuroprotectiveModulation of neuroinflammatory responsesPotential benefits in neurodegenerative diseases

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